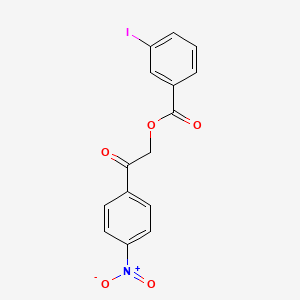
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The compound 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate, while not directly studied, shares structural similarities with various nitrobenzoate derivatives that have been synthesized and characterized for their chemical properties. For instance, the synthesis and molecular structure analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate demonstrate the utility of such compounds in understanding hyper-conjugative interactions and charge delocalization through NBO analysis, HOMO and LUMO analysis, and MEP (Molecular Electrostatic Potential) by the DFT method (C. S. Chidan Kumar et al., 2014). These analyses are crucial for assessing the electronic properties and stability of the molecule, which can be pivotal in various scientific applications including material science and pharmaceutical research.
Catalysis and Organic Synthesis
Compounds structurally related to 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate are explored for their roles in catalysis and organic synthesis. The utilization of nitrobenzoic acid derivatives in the synthesis of tryptophan precursors and indole derivatives highlights their potential in synthesizing bioactive molecules and pharmaceuticals (Hideo Tanaka et al., 1989). Moreover, organocatalytic syntheses utilizing aryl iodide and oxone for C-H functionalization and C-O/S bond formation offer a pathway to constructing functionalized benzoxazoles and benzothiazoles, indicating the versatility of nitrobenzoate analogs in organic synthesis (S. K. Alla et al., 2014).
Photophysical Properties
The photophysical properties of nitrobenzoate derivatives, exemplified by the study of Eu(III) and Tb(III) luminescence sensitization, demonstrate their potential in materials science, particularly in the development of luminescent materials. These compounds can serve as efficient sensitizers, offering pathways to design materials with specific luminescent properties for applications in sensing, imaging, and lighting technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Anticonvulsant Activities
The study on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, aiming to determine their anticonvulsant activities, underscores the biomedical applications of nitrobenzoate derivatives. These studies provide insights into the potential use of such compounds in developing therapeutic agents, revealing the importance of structural and physico-chemical properties in modulating biological activities (J. D'angelo et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVTPUNFXNXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



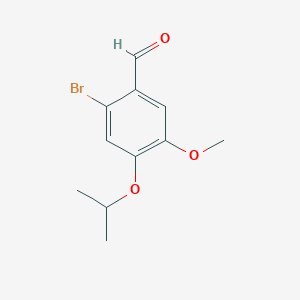
![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
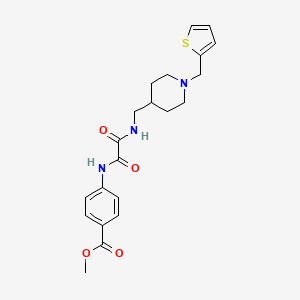
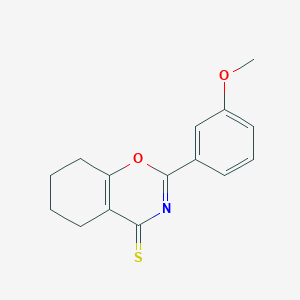
![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)
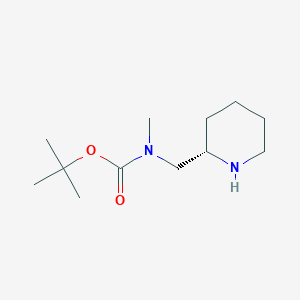

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)